molecular formula C11H13NOS B14001078 4-Methyl-4-(phenylsulfanylmethyl)azetidin-2-one CAS No. 53598-93-9

4-Methyl-4-(phenylsulfanylmethyl)azetidin-2-one

Cat. No.: B14001078
CAS No.: 53598-93-9
M. Wt: 207.29 g/mol
InChI Key: HWNBODVECSTPNY-UHFFFAOYSA-N
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Description

4-Methyl-4-(phenylsulfanylmethyl)azetidin-2-one is a compound belonging to the class of azetidinones, which are four-membered lactams. Azetidinones are known for their significant biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4-(phenylsulfanylmethyl)azetidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the treatment of cis-2-(2-bromo-1,1-dimethylethyl)azetidines with a silver salt in dimethyl sulfoxide (DMSO) at elevated temperatures . This reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to yield the desired azetidinone.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of azetidinone synthesis can be applied. These methods often involve large-scale cyclization reactions under controlled conditions to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4-(phenylsulfanylmethyl)azetidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the azetidinone ring to other functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the azetidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted azetidinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Methyl-4-(phenylsulfanylmethyl)azetidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-4-(phenylsulfanylmethyl)azetidin-2-one involves its interaction with specific molecular targets. The azetidinone ring is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-4-(phenylsulfanylmethyl)azetidin-2-one is unique due to the presence of both a methyl group and a phenylsulfanylmethyl group on the azetidinone ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

53598-93-9

Molecular Formula

C11H13NOS

Molecular Weight

207.29 g/mol

IUPAC Name

4-methyl-4-(phenylsulfanylmethyl)azetidin-2-one

InChI

InChI=1S/C11H13NOS/c1-11(7-10(13)12-11)8-14-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,13)

InChI Key

HWNBODVECSTPNY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)N1)CSC2=CC=CC=C2

Origin of Product

United States

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